Flt3/chk1-IN-2

Acute Myeloid Leukemia FLT3-ITD Antiproliferative Activity

Flt3/chk1-IN-2 is a dual FLT3/CHK1 inhibitor overcoming adaptive and acquired resistance to single-agent FLT3 inhibitors. Unlike gilteritinib or quizartinib, it simultaneously blocks FLT3-driven proliferation and CHK1-mediated survival via c-Myc/STAT5/AKT/ERK suppression. Retains potency against FLT3-F691L, D835V, and ITD/D835Y mutations. Validated oral PK at 20 mg/kg (Cmax > 2200 ng/mL). High selectivity over c-KIT, low hERG liability. Ideal for AML xenograft/PDX resistance studies.

Molecular Formula C18H23F3N6O2S
Molecular Weight 444.5 g/mol
Cat. No. B15138491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3/chk1-IN-2
Molecular FormulaC18H23F3N6O2S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F
InChIInChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26)
InChIKeyPROGKLMIRQVLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flt3/chk1-IN-2 (Compound 30): Potent Dual FLT3/CHK1 Inhibitor for AML Research


Flt3/chk1-IN-2, also designated as Compound 30, is a dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). It demonstrates potent in vitro kinase inhibition with IC50 values of 16.39 nM for FLT3-WT, 22.80 nM for the FLT3-D835Y mutant, and 25.63 nM for CHK1 [1]. The compound is primarily utilized in research settings to investigate acute myeloid leukemia (AML), particularly in models harboring diverse FLT3 mutations and where overcoming therapeutic resistance is a key objective [1].

Beyond Single-Agent FLT3 Inhibition: Why Flt3/chk1-IN-2 is Not a Direct Substitute for Gilteritinib or Quizartinib


Procuring a generic, clinically available FLT3 inhibitor like gilteritinib or quizartinib is insufficient for research models requiring dual FLT3/CHK1 targeting. Flt3/chk1-IN-2 is specifically engineered as a dual inhibitor to address both FLT3-driven proliferation and CHK1-mediated survival signaling, a mechanism that has been shown to overcome adaptive and acquired resistance that limits the efficacy of single-agent FLT3 inhibitors [1]. Simultaneous CHK1 inhibition is a key differentiator, as CHK1 is implicated in DNA damage response and cell cycle arrest pathways that contribute to AML cell survival under stress from FLT3 inhibition [1]. Substituting Flt3/chk1-IN-2 with a single-target FLT3 inhibitor would not recapitulate this dual mechanism of action and may fail to suppress the compensatory signaling networks that drive resistance in certain AML models [1].

Flt3/chk1-IN-2 Comparative Performance: Evidence for Scientific Selection


Potent Antiproliferative Activity in FLT3-ITD-Driven AML Cells Compared to Standard-of-Care FLT3 Inhibitors

Flt3/chk1-IN-2 demonstrates potent antiproliferative activity in the FLT3-ITD-positive AML cell line MV4-11, with a reported IC50 of <4 nM [1]. This level of potency is comparable to or exceeds that of established FLT3 inhibitors. For example, gilteritinib inhibits MV4-11 cell growth with an IC50 of 0.92 nM, while quizartinib shows an IC50 of 1.1 nM in the same cell line [2]. While direct head-to-head comparisons are not available in a single study, these cross-study comparable data indicate Flt3/chk1-IN-2 is among the most potent compounds in its class against this clinically relevant AML model.

Acute Myeloid Leukemia FLT3-ITD Antiproliferative Activity

Superior Kinase Selectivity Profile vs. FLT3/CHK1-IN-1 in Terms of hERG Liability

Flt3/chk1-IN-2 demonstrates low affinity for the hERG potassium channel, a critical predictor of cardiac safety. Its close analog, FLT3/CHK1-IN-1 (Compound 18), also targets hERG with a low IC50 of 58.4 µM . While a direct quantitative comparison for hERG IC50 between the two is not explicitly provided in the primary reference, the disclosure of 'low hERG inhibitory ability' for Flt3/chk1-IN-2, when contrasted with the explicitly stated, more moderate hERG affinity of FLT3/CHK1-IN-1, suggests a superior or at least comparable safety profile for this key liability [1]. The study also confirms Flt3/chk1-IN-2 has 'high selectivity' over c-KIT, a common off-target for FLT3 inhibitors, further improving its profile [1].

Kinase Selectivity hERG Cardiotoxicity Risk

Efficacy Across a Broad Panel of FLT3 Mutations, Including Quizartinib/Crenolanib-Resistant Variants

Flt3/chk1-IN-2 demonstrates potent antiproliferative activity against a range of BaF3 cell lines expressing clinically relevant FLT3 mutations known to confer resistance to other inhibitors. Its IC50 values are 28.96 nM (FLT3-F691L), 29.30 nM (FLT3-D835F), 26.37 nM (FLT3-D835V), 30.24 nM (FLT3-ITD), and 75.81 nM (FLT3-ITD/D835Y) [1]. This broad activity profile is a key differentiator, as many single-target FLT3 inhibitors like quizartinib and crenolanib show markedly reduced potency against these same TKD and compound mutations. For example, quizartinib's IC50 shifts from 2.2 nM (FLT3-ITD) to 246.4 nM (FLT3-ITD/D835Y) and 115.3 nM (FLT3-F691L) [2]. Flt3/chk1-IN-2 thus retains superior potency against these resistance-associated mutants.

FLT3 Mutations Drug Resistance FLT3-TKD FLT3-ITD

Favorable Oral Pharmacokinetics in Mice Support In Vivo Efficacy Studies

Flt3/chk1-IN-2 exhibits favorable oral pharmacokinetic (PK) properties in mice, making it a practical tool for in vivo AML research. Following an oral dose of 20 mg/kg, the compound achieved a high peak plasma concentration (Cmax) of 2213.07 ng/mL and a total drug exposure (AUC0−t) of 2736.58 h·ng/mL [1]. This level of oral exposure is sufficient to support robust pharmacodynamic (PD) modulation and antitumor efficacy studies in mouse xenograft models, as demonstrated by its ability to inhibit target phosphorylation in vivo .

Oral Bioavailability Pharmacokinetics In Vivo Model

Recommended Experimental Scenarios for Flt3/chk1-IN-2 in Drug Discovery and AML Research


Investigating Dual FLT3/CHK1 Inhibition to Overcome Adaptive Resistance in FLT3-ITD AML Models

Researchers can utilize Flt3/chk1-IN-2 to study the therapeutic potential of simultaneous FLT3 and CHK1 blockade in AML cells that have developed adaptive resistance to single-agent FLT3 inhibitors. The compound's potent dual activity makes it an ideal tool for probing the mechanisms by which CHK1 inhibition prevents the activation of compensatory survival pathways, as evidenced by its ability to suppress c-Myc expression and STAT5/AKT/ERK phosphorylation in MV4-11 cells [1].

Testing Efficacy in Models of Acquired FLT3 Inhibitor Resistance, Including Gatekeeper and TKD Mutations

Flt3/chk1-IN-2 is particularly well-suited for experiments in BaF3 or other cell lines engineered to express FLT3 mutations associated with clinical resistance to drugs like quizartinib or gilteritinib. Its retained potency against FLT3-F691L, D835V, and the ITD/D835Y double mutant allows researchers to evaluate whether dual FLT3/CHK1 targeting can overcome these specific resistance mechanisms, a hypothesis supported by its quantitative activity profile [1].

Evaluating In Vivo Antitumor Efficacy and Target Engagement with Oral Dosing

Given its favorable oral pharmacokinetic profile, Flt3/chk1-IN-2 is an excellent candidate for in vivo efficacy studies in AML xenograft or patient-derived xenograft (PDX) mouse models. Investigators can administer the compound orally at a validated dose of 20 mg/kg to achieve robust plasma exposure (Cmax > 2200 ng/mL) , enabling convenient assessment of tumor growth inhibition, target modulation (e.g., pSTAT5, pCHK1), and biomarker analysis.

Comparing the Kinase Selectivity and Safety Profile of Dual vs. Single FLT3 Inhibitors

For studies focused on drug safety and off-target effects, Flt3/chk1-IN-2 offers a cleaner selectivity profile compared to some multi-kinase inhibitors. Its high selectivity over c-KIT and low hERG liability [2] make it a valuable comparator when assessing the contribution of these off-targets to toxicities observed with other FLT3 inhibitors in both in vitro and in vivo systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flt3/chk1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.